Pyranchromene
Pyranochromenes are a class of organic compounds characterized by a fused chromene and pyran ring system, typically featuring an oxygen atom at the 4-position of the chromene ring. These molecules exhibit diverse chemical properties due to their unique structural features. Pyranochromenes find applications in various fields including pharmaceuticals, agrochemicals, and dyes. In the pharmaceutical industry, they are known for their potential as bioactive compounds due to their ability to form intermolecular hydrogen bonds, which can influence their biological activities. Furthermore, pyranochromenes possess photochromic properties, making them valuable in the development of smart materials that respond to light stimuli. Their electronic structure and conjugated system also make them suitable for use in organic electronics, particularly as components in organic solar cells and organic light-emitting diodes (OLEDs).

Struktur | Chemischer Name | CAS | MF |
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Xyloketal E | 370581-65-0 | C26H36O5 |
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Hydroxy-N-methylschumannificine | 118712-75-7 | C17H17NO7 |
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Amorphispironone C | 2077965-97-8 | C22H20O8 |
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Octandrenolone; 3,4-Dihydro, 3α,4β-dihydroxy | 178405-41-9 | C18H22O6 |
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Xyloketal A | 370581-57-0 | C27H36O6 |
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Aquisinenone C; (5RS,6SR,7RS,8SR)-form | 2170936-19-1 | C34H28O8 |
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{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate | 1334376-99-6 | C28H27F3N2O4 |
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Inophynone | 234767-43-2 | C24H24O4 |
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Blancoic acid; Stereoisomer(1), Me ester | 2065258-36-6 | C25H34O6 |
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Greveiglycol; 2'-Deoxy | 1942008-04-9 | C16H18O5 |
Verwandte Literatur
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Cefoselis (hydrochloride) Cas No: 911212-25-4
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